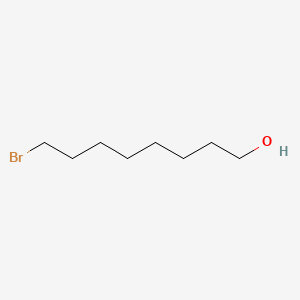

8-Bromo-1-octanol

Descripción

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

8-bromooctan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17BrO/c9-7-5-3-1-2-4-6-8-10/h10H,1-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMXIEASXPUEOTG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCCBr)CCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4068589 | |

| Record name | 1-Octanol, 8-bromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4068589 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50816-19-8 | |

| Record name | 8-Bromo-1-octanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=50816-19-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Octanol, 8-bromo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050816198 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Octanol, 8-bromo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Octanol, 8-bromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4068589 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 8-bromooctan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.605 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 8-Bromo-1-octanol: Chemical Properties, Structure, and Synthetic Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

8-Bromo-1-octanol is a bifunctional linear-chain organic compound of significant interest in organic synthesis and medicinal chemistry. Possessing both a terminal hydroxyl group and a primary bromoalkane, it serves as a versatile building block for the introduction of an eight-carbon spacer with reactive handles at both ends. This guide provides a comprehensive overview of its chemical and physical properties, structural details, and key synthetic methodologies. Furthermore, it delves into its applications as a crucial intermediate in the preparation of bioactive molecules and other specialty chemicals, providing detailed experimental protocols for its synthesis and subsequent reactions.

Chemical Structure and Identification

This compound is characterized by an eight-carbon aliphatic chain with a bromine atom at the C8 position and a primary alcohol at the C1 position.[1] This unique structure allows for selective reactions at either functional group, making it a valuable synthon in multi-step syntheses.[2]

Table 1: Structural and Identification Data for this compound

| Identifier | Value |

| IUPAC Name | 8-bromooctan-1-ol[3] |

| Synonyms | Octamethylene bromohydrin, 1-Octanol, 8-bromo-[4][5] |

| CAS Number | 50816-19-8[6] |

| Molecular Formula | C₈H₁₇BrO[6] |

| Canonical SMILES | C(CCCCBr)CCCO[7] |

| InChI | InChI=1S/C8H17BrO/c9-7-5-3-1-2-4-6-8-10/h10H,1-8H2[3] |

| InChIKey | GMXIEASXPUEOTG-UHFFFAOYSA-N[3] |

Physicochemical Properties

This compound is a colorless to pale yellow liquid at room temperature with a faint odor.[7] Its physical and chemical characteristics are summarized in the table below, providing essential data for its handling, storage, and application in experimental settings.

Table 2: Physicochemical Properties of this compound

| Property | Value |

| Molecular Weight | 209.12 g/mol [3] |

| Appearance | Colorless to pale yellow liquid[7] |

| Density | 1.22 g/mL at 25 °C[8] |

| Boiling Point | 79-80 °C at 0.07 mmHg[8] |

| Flash Point | >110 °C[8] |

| Refractive Index | 1.480 (20 °C, D-line)[8] |

| Solubility | Sparingly soluble in water; soluble in organic solvents like ethanol (B145695), acetone, and ether.[7] |

| Storage Temperature | 2-8°C[9] |

Experimental Protocols

The synthetic utility of this compound is demonstrated through its preparation and subsequent use in forming other valuable chemical entities. The following sections provide detailed methodologies for key transformations involving this compound.

Synthesis of this compound from 1,8-Octanediol (B150283)

A common and efficient method for the preparation of this compound is through the selective monobromination of 1,8-octanediol using hydrobromic acid.[10]

Experimental Procedure:

-

Dissolution: Dissolve 16 g (110 mmol) of 1,8-octanediol in 250 ml of toluene (B28343) in a round-bottom flask.[10]

-

Addition of Acid: To the solution, add 15.5 ml (137 mmol, 1.25 eq.) of a 48% aqueous solution of hydrobromic acid.[10]

-

Reaction Setup: Equip the flask with a Dean-Stark apparatus and a reflux condenser.[10]

-

Reflux: Heat the reaction mixture to reflux to facilitate the reaction and azeotropically remove the water formed during the reaction. Continue refluxing for 8 hours.[10]

-

Work-up: After cooling the mixture to room temperature, wash it sequentially with two portions of distilled water and one portion of brine.[10]

-

Drying and Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield this compound. The product is often obtained in quantitative yield.[10]

Caption: Synthesis workflow for this compound.

Synthesis of 8-phenylselanyl-octan-1-ol

This compound serves as a precursor for the synthesis of organoselenium compounds, which are of interest in medicinal chemistry.[8]

Experimental Procedure:

-

Reaction Setup: In a suitable reaction vessel, combine this compound and diphenyl-diselane in ethanol at ambient temperature.[1][8]

-

Reducing Agent: Add sodium borohydride (B1222165) to the mixture as the reducing agent.[1][8]

-

Reaction: The reaction proceeds to yield 8-phenylselanyl-octan-1-ol. This reaction typically has a high yield of around 96%.[1][7]

Caption: Synthesis of 8-phenylselanyl-octan-1-ol.

Applications in Drug Development and Organic Synthesis

The bifunctional nature of this compound makes it a highly valuable intermediate in the synthesis of a wide range of molecules.[11]

-

Pharmaceutical Intermediates: It is a key building block in the synthesis of bioactive molecules. For instance, it has been utilized in the synthesis of (E)-10-hydroxy-2-decenoic acid, also known as royal jelly acid, which exhibits significant biological activities.[1][8]

-

Cross-Linking Reagent: The presence of two reactive sites allows it to be used in cross-linking processes, interacting with various enzymes and proteins.[8]

-

Specialty Chemicals: Beyond pharmaceuticals, it is used in the preparation of surfactants, polymers, and quaternary ammonium (B1175870) compounds, which find applications as disinfectants and fabric softeners.[7]

While some research has indicated that brominated compounds can have cytotoxic effects and that this compound may induce apoptosis in certain cancer cell lines by modulating signaling pathways, specific details of these pathways have not been fully elucidated.[1]

Safety and Handling

Appropriate safety precautions should be taken when handling this compound.

-

General Hazards: It may cause irritation to the eyes, skin, and respiratory tract.[7] Prolonged exposure could potentially lead to central nervous system depression.[7]

-

Personal Protective Equipment (PPE): It is recommended to use protective gloves, safety goggles, and a respirator when handling this compound to minimize exposure.[1]

-

Storage: Store in a cool, dry, and well-ventilated area, with a recommended storage temperature of 2-8°C.[9] Containers should be kept tightly closed.[1]

Conclusion

This compound is a cornerstone intermediate in modern organic synthesis, offering a reliable and versatile platform for constructing complex molecules. Its well-defined chemical properties and predictable reactivity at both the hydroxyl and bromide functionalities ensure its continued importance in the fields of drug discovery, materials science, and specialty chemical manufacturing. The experimental protocols provided herein offer a practical guide for its synthesis and application in a laboratory setting. As research continues to uncover new applications for this bifunctional molecule, its role as an enabler of chemical innovation is set to expand.

References

- 1. This compound | 50816-19-8 [chemicalbook.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. community.wvu.edu [community.wvu.edu]

- 4. 1-Octanol, 8-bromo- | C8H17BrO | CID 162607 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. rsc.org [rsc.org]

- 6. mdpi.com [mdpi.com]

- 7. This compound|50816-19-8|lookchem [lookchem.com]

- 8. This compound | 50816-19-8 | Benchchem [benchchem.com]

- 9. Natural products target programmed cell death signaling mechanisms to treat colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. web.mnstate.edu [web.mnstate.edu]

- 11. nbinno.com [nbinno.com]

An In-depth Technical Guide to 8-Bromo-1-octanol (CAS Number: 50816-19-8)

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Bromo-1-octanol, with the CAS registry number 50816-19-8, is a versatile bifunctional organic compound.[1] Its structure, featuring a primary alcohol at one end of an eight-carbon chain and a bromine atom at the other, makes it a valuable intermediate in a wide array of chemical syntheses.[1] This guide provides a comprehensive overview of this compound, including its chemical and physical properties, detailed synthesis protocols, key applications in research and drug development, and safety information.

Physicochemical Properties

This compound is a colorless to pale yellow liquid with a faint odor.[2] It is sparingly soluble in water but miscible with many common organic solvents.[2] A summary of its key physical and chemical properties is presented in the table below.

| Property | Value | Reference |

| CAS Number | 50816-19-8 | [3] |

| Molecular Formula | C₈H₁₇BrO | [3] |

| Molecular Weight | 209.12 g/mol | [3] |

| Appearance | Colorless to pale yellow clear liquid | [2] |

| Density | 1.22 g/mL at 25 °C | |

| Boiling Point | 79-80 °C at 0.07 mmHg | |

| Refractive Index (n20/D) | 1.480 | |

| Flash Point | 110 °C (closed cup) | |

| Storage Temperature | 2-8°C |

Spectral Data

The structural identity of this compound can be confirmed by various spectroscopic techniques.

| Spectroscopy | Key Features |

| ¹³C NMR (CDCl₃, ppm) | 62.95 (CH₂OH), 34.04 (BrCH₂CH₂), 32.78/32.71 (BrCH₂ and CH₂CH₂OH), 29.23/28.73/28.09/25.65 (other CH₂)[4] |

| ¹H NMR | Available through spectral databases. |

| IR Spectrum | Available through spectral databases. |

| Mass Spectrum (EI) | Available through spectral databases. |

Synthesis of this compound

This compound is typically synthesized in the laboratory as it is not known to occur naturally.[2] The primary methods involve the bromination of either 1,8-octanediol (B150283) or 1-octanol (B28484).

From 1,8-Octanediol

This method involves the selective monobromination of 1,8-octanediol.

Experimental Protocol:

-

Dissolve 16 g (110 mmol) of 1,8-octanediol in 250 ml of toluene (B28343) in a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser.[4]

-

Add 15.5 ml (137 mmol, 1.25 eq.) of a 48% aqueous solution of hydrobromic acid to the flask.[4]

-

Heat the mixture to reflux and continuously remove the water formed during the reaction using the Dean-Stark trap.[4]

-

Continue the reflux for 8 hours.[4]

-

After cooling to room temperature, wash the reaction mixture sequentially with two portions of distilled water and one portion of brine.[4]

-

Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield this compound. The product is often obtained in quantitative yield.[4]

Caption: Workflow for the synthesis of this compound from 1,8-octanediol.

From 1-Octanol

Alternatively, this compound can be prepared from 1-octanol using reagents like hydrobromic acid with a sulfuric acid catalyst or phosphorus tribromide.[2]

Conceptual Workflow using HBr/H₂SO₄:

-

Charge a reaction vessel with 1-octanol.

-

Add hydrobromic acid and slowly introduce concentrated sulfuric acid while cooling.

-

Heat the mixture to reflux for several hours.

-

After cooling, perform a liquid-liquid extraction to isolate the crude product.

-

Wash the organic layer with water, a basic solution (e.g., sodium bicarbonate) to neutralize excess acid, and then brine.

-

Dry the organic phase and purify the product by distillation under reduced pressure.

Caption: Conceptual workflow for the synthesis of this compound from 1-octanol.

Applications in Drug Development and Research

The dual functionality of this compound makes it a crucial building block in the synthesis of a variety of molecules, particularly in the pharmaceutical industry for the preparation of Active Pharmaceutical Ingredients (APIs).[1]

Synthesis of (E)-10-hydroxy-2-decenoic acid (Royal Jelly Acid)

This compound is a precursor in the synthesis of (E)-10-hydroxy-2-decenoic acid, a compound found in royal jelly with noted biological activities.[5] A multi-step synthesis can be employed, starting with the oxidation of this compound to 8-bromooctanal (B8502926).

Experimental Protocol for the Synthesis of 8-Bromooctanal:

-

In a reaction flask, dissolve 6.46 g (30.1 mmol) of this compound in 60 ml of dichloromethane.

-

Add 18.3 g (35 mmol) of pyridinium (B92312) chlorochromate (PCC) to the solution.

-

Stir the reaction mixture for 2 hours, maintaining the temperature between 20-30 °C.

-

Upon completion, purify the product by silica (B1680970) gel column chromatography and remove the solvent by vacuum distillation to obtain 8-bromooctanal as a yellow oil (yield: ~84%).

The resulting 8-bromooctanal can then be reacted with a phosphorus ylide reagent, followed by hydrolysis and acidification to yield (E)-10-hydroxy-2-decenoic acid.[6]

Caption: Synthetic pathway to (E)-10-hydroxy-2-decenoic acid from this compound.

Synthesis of 8-phenylselanyl-octan-1-ol

This compound is used to synthesize 8-phenylselanyl-octan-1-ol, a compound of interest in medicinal chemistry research.[5]

Experimental Protocol:

-

The reaction is carried out by reacting this compound with diphenyl-diselane.[5]

-

The reaction utilizes sodium borohydride (B1222165) as a reagent and ethanol (B145695) as the solvent.[5]

-

The reaction proceeds at ambient temperature.[5]

-

This synthesis route reportedly achieves a high yield of approximately 96%.[5]

Caption: Workflow for the synthesis of 8-phenylselanyl-octan-1-ol.

Other Potential Applications

Given its structure, this compound is a potential intermediate in the synthesis of various other biologically active molecules, including prostaglandins, and as a component in the development of novel anticancer agents and cardiovascular drugs.[7][8] Its ability to introduce an eight-carbon chain with a terminal hydroxyl group is valuable in building lipid-based drug delivery systems and other complex molecular architectures.[1]

Safety and Handling

This compound is considered to be an irritant and may be harmful if swallowed, inhaled, or absorbed through the skin.[9] It is essential to handle this chemical with appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood.

In case of exposure:

-

Skin contact: Wash off with soap and plenty of water.[9]

-

Eye contact: Flush eyes with water as a precaution.

-

Ingestion: Rinse mouth with water. Never give anything by mouth to an unconscious person.

-

Inhalation: Move the person into fresh air.

Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials. The recommended storage temperature is between 2-8°C.

Conclusion

This compound is a highly versatile and valuable intermediate in organic synthesis. Its bifunctional nature allows for a wide range of chemical transformations, making it a key component in the synthesis of various biologically active molecules and other specialty chemicals. The detailed protocols and data presented in this guide are intended to support researchers, scientists, and drug development professionals in the effective and safe utilization of this important chemical building block.

References

- 1. nbinno.com [nbinno.com]

- 2. m.youtube.com [m.youtube.com]

- 3. scbt.com [scbt.com]

- 4. This compound synthesis - chemicalbook [chemicalbook.com]

- 5. This compound | 50816-19-8 [chemicalbook.com]

- 6. CN102603517A - Synthesis process of 10-HDA (10-hydroxy-2-decenoic acid) - Google Patents [patents.google.com]

- 7. From molecule to medicine: introducing emerging strategies to synthesize potent anticancer purine scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 8. arborpharmchem.com [arborpharmchem.com]

- 9. file1.lookchem.com [file1.lookchem.com]

An In-depth Technical Guide to the Physical Properties of 8-Bromooctan-1-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key physical properties of 8-bromooctan-1-ol, a versatile bifunctional molecule utilized in various chemical syntheses, including the development of pharmaceutical agents. The information presented herein is intended to support laboratory research and drug development activities by providing essential data and standardized experimental protocols.

Core Physical Properties

8-Bromooctan-1-ol is an organic compound featuring a primary alcohol and a terminal alkyl bromide.[1] This dual functionality makes it a valuable intermediate in the synthesis of more complex molecules. At room temperature, it exists as a colorless to pale yellow oil.[2][3][4]

Quantitative Data Summary

The physical properties of 8-bromooctan-1-ol have been determined and are summarized in the table below for easy reference and comparison.

| Physical Property | Value | Conditions |

| Molecular Formula | C8H17BrO | |

| Molecular Weight | 209.12 g/mol | [5][6] |

| Density | 1.22 g/mL | at 25 °C[2][4][7][8] |

| Boiling Point | 79-80 °C | at 0.07 mmHg[2][7][8][9] |

| Melting Point | Not available | |

| Refractive Index | 1.480 - 1.481 | at 20 °C (n20/D)[2][5][7][8][9] |

| Flash Point | >110 °C (>230 °F) | Closed cup[3][7][10] |

| Solubility | Sparingly soluble in chloroform, slightly soluble in ethyl acetate.[2][4] Limited solubility in water.[1] | |

| pKa | 15.19 ± 0.10 | Predicted[2][4] |

Experimental Protocols

The following sections detail the standardized experimental methodologies for determining the key physical properties of liquid compounds like 8-bromooctan-1-ol.

Determination of Density

The density of a liquid is its mass per unit volume.[11] A common and straightforward method for its determination in the laboratory involves the following steps:[12][13]

-

Mass Measurement : An empty, clean, and dry graduated cylinder or pycnometer is placed on a calibrated analytical balance, and its mass is recorded.

-

Volume Measurement : A specific volume of the liquid is carefully transferred into the graduated cylinder. The volume is read from the bottom of the meniscus at eye level to avoid parallax error.[13]

-

Combined Mass Measurement : The graduated cylinder containing the liquid is weighed again to determine the total mass.

-

Calculation : The mass of the liquid is calculated by subtracting the mass of the empty cylinder from the total mass. The density is then calculated using the formula:

-

ρ = m / V

-

where ρ is the density, m is the mass of the liquid, and V is the volume of the liquid.

-

For higher accuracy, measurements should be repeated, and the average value should be reported.[13]

Determination of Boiling Point

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[14] The capillary method is a common technique for determining the boiling point of a small amount of liquid:[15][16]

-

Sample Preparation : A small amount of the liquid is placed in a small test tube.

-

Capillary Insertion : A capillary tube, sealed at one end, is inverted and placed into the test tube containing the liquid.

-

Heating : The test tube assembly is heated in a controlled manner, often using a heating block or an oil bath. A thermometer is positioned to measure the temperature of the vapor.

-

Observation : As the liquid is heated, a stream of bubbles will emerge from the open end of the capillary tube.[15] The heat is then removed.

-

Boiling Point Determination : The temperature at which the liquid just begins to enter the capillary tube upon cooling is recorded as the boiling point.[15][16]

Distillation is another method used for determining the boiling point of a volatile liquid.[17]

Determination of Refractive Index

The refractive index of a substance is a dimensionless number that describes how fast light travels through that material. It is a characteristic property of a substance. An Abbe refractometer is a common instrument used for this measurement:

-

Instrument Calibration : The refractometer is calibrated using a standard liquid with a known refractive index, typically distilled water.

-

Sample Application : A few drops of the liquid sample are placed on the prism of the refractometer.

-

Measurement : The prisms are closed, and the light source is switched on. The user looks through the eyepiece and adjusts the controls until the boundary line between the light and dark regions is sharp and centered in the crosshairs.

-

Reading : The refractive index is read directly from the instrument's scale. The temperature should be controlled and recorded as the refractive index is temperature-dependent.

More advanced techniques for determining the refractive index include methods based on interferometry or the analysis of interference fringes.[18][19]

Logical Workflow for Physical Property Determination

The following diagram illustrates the logical workflow for the experimental determination of the physical properties of a liquid compound like 8-bromooctan-1-ol.

Caption: Experimental workflow for determining the physical properties of 8-bromooctan-1-ol.

References

- 1. CAS 50816-19-8: 8-Bromo-1-octanol | CymitQuimica [cymitquimica.com]

- 2. This compound price,buy this compound - chemicalbook [chemicalbook.com]

- 3. file1.lookchem.com [file1.lookchem.com]

- 4. chembk.com [chembk.com]

- 5. parchem.com [parchem.com]

- 6. 1-Octanol, 8-bromo- | C8H17BrO | CID 162607 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 8-溴-1-辛醇 95% | Sigma-Aldrich [sigmaaldrich.com]

- 8. This compound 95 50816-19-8 [sigmaaldrich.com]

- 9. This compound, 95% | Fisher Scientific [fishersci.ca]

- 10. This compound, 95% | Fisher Scientific [fishersci.ca]

- 11. Measuring the Density of Water – IU East Experimental Chemistry Laboratory Manual [iu.pressbooks.pub]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. Experiments to determine density of liquid apparatus method calculation density bottle burette measuring cylinder balance IGCSE/GCSE Physics revision notes [docbrown.info]

- 14. scribd.com [scribd.com]

- 15. Video: Boiling Points - Prep [jove.com]

- 16. scribd.com [scribd.com]

- 17. vernier.com [vernier.com]

- 18. przyrbwn.icm.edu.pl [przyrbwn.icm.edu.pl]

- 19. Spectroscopic method for measuring refractive index [opg.optica.org]

A Technical Guide to the Solubility of 8-Bromo-1-octanol in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 8-Bromo-1-octanol in various organic solvents. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on qualitative solubility information and provides a detailed, adaptable experimental protocol for determining precise solubility parameters in a laboratory setting. Furthermore, this guide illustrates a key synthetic application of this compound, highlighting its utility as a chemical intermediate.

Introduction to this compound

This compound is a bifunctional organic compound with the chemical formula C₈H₁₇BrO. It possesses a terminal hydroxyl group and a terminal bromine atom, making it a valuable building block in organic synthesis. Its physical state is a colorless to pale yellow liquid.[1] Understanding its solubility in various organic solvents is crucial for its application in chemical reactions, purification processes, and the formulation of products in the pharmaceutical and chemical industries.[1]

Solubility of this compound

The solubility of a compound is determined by the principle of "like dissolves like," where substances with similar intermolecular forces tend to be miscible. This compound has both a polar hydroxyl group and a long, nonpolar alkyl chain, as well as a polar carbon-bromine bond. This structure allows it to interact with a range of organic solvents.

Quantitative Solubility Data

Exhaustive searches of scientific databases and chemical literature did not yield specific quantitative solubility data (e.g., in g/100 mL or mol/L) for this compound in various organic solvents. The following table summarizes the available qualitative solubility information.

| Solvent | Chemical Formula | Solubility Description |

| Chloroform | CHCl₃ | Sparingly Soluble[2][3][4] |

| Ethyl Acetate | C₄H₈O₂ | Slightly Soluble[2][3][4] |

| Ethanol | C₂H₅OH | Miscible[1][5] |

| Acetone | C₃H₆O | Miscible[1] |

| Diethyl Ether | (C₂H₅)₂O | Miscible[1][5] |

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the quantitative determination of the solubility of a liquid compound such as this compound in an organic solvent. This protocol is based on the gravimetric method.

Materials and Equipment

-

This compound

-

Selected organic solvent (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, chloroform, toluene, hexane, DMF, DMSO)

-

Analytical balance (accurate to ±0.0001 g)

-

Thermostatic water bath or incubator

-

Glass vials with airtight caps

-

Volumetric flasks and pipettes

-

Filtration apparatus (e.g., syringe filters with appropriate membrane)

-

Evaporating dish

-

Vacuum oven or desiccator

Procedure

-

Preparation of Saturated Solution:

-

Add a known volume of the selected organic solvent to a glass vial.

-

Add an excess amount of this compound to the solvent. The presence of a separate phase of undissolved this compound is necessary to ensure the solution is saturated.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a thermostatic water bath set to a constant temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Separation:

-

Allow the vial to stand undisturbed at the constant temperature for at least 12 hours to allow the undissolved solute to settle.

-

Carefully withdraw a known volume of the supernatant (the saturated solution) using a pipette fitted with a filter to prevent the transfer of any undissolved droplets.

-

-

Gravimetric Analysis:

-

Tare a clean, dry evaporating dish on the analytical balance.

-

Transfer the known volume of the saturated solution to the evaporating dish and record the total mass.

-

Carefully evaporate the solvent. This can be done in a fume hood at ambient temperature or in a vacuum oven at a temperature below the boiling point of this compound to avoid loss of the solute.

-

Once the solvent has completely evaporated, place the evaporating dish in a desiccator to cool to room temperature and then weigh it.

-

Repeat the drying and weighing steps until a constant mass is obtained.

-

-

Calculation of Solubility:

-

The mass of the dissolved this compound is the final constant mass of the evaporating dish and residue minus the tare weight of the dish.

-

The mass of the solvent is the total mass of the solution transferred minus the mass of the dissolved this compound.

-

Solubility can be expressed in various units, such as g/100 g of solvent or g/100 mL of solvent.

-

Application in Organic Synthesis: A Workflow Example

This compound is a versatile intermediate in organic synthesis. One documented application is its use in the synthesis of 8-phenylselanyl-octan-1-ol.[2][3] The workflow for this reaction is depicted below.

Caption: Workflow for the synthesis of 8-phenylselanyl-octan-1-ol.

This reaction demonstrates the utility of this compound as a substrate for nucleophilic substitution, where the bromine atom is displaced to form a new carbon-selenium bond.

Conclusion

References

spectroscopic data for 8-Bromo-1-octanol (NMR, IR, Mass Spec)

A comprehensive guide to the spectroscopic analysis of 8-bromo-1-octanol, this document provides key data and methodologies for researchers and scientists in drug development and chemical research. It includes detailed spectral data from Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), presented in clear, tabular formats. Accompanying this data are in-depth experimental protocols for acquiring these spectra, ensuring reproducibility and accuracy. A logical workflow for the spectroscopic analysis of an organic compound is also visualized.

Spectroscopic Data for this compound

The following sections present the essential spectroscopic data for the characterization of this compound (CAS No: 50816-19-8).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of an organic molecule.

¹H NMR Spectroscopic Data for this compound (Solvent: CDCl₃)

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| -CH₂OH | 3.64 | triplet | 6.6 |

| -CH₂Br | 3.41 | triplet | 6.8 |

| BrCH₂CH ₂- | 1.85 | quintet | 7.2 |

| HOCH ₂CH₂- | 1.57 | quintet | 7.1 |

| -(CH₂)₄- | 1.25 - 1.45 | multiplet | - |

| -OH | 1.5 (variable) | broad singlet | - |

¹³C NMR Spectroscopic Data for this compound (Solvent: CDCl₃)[1][2]

| Carbon | Chemical Shift (δ, ppm) |

| C1 (-CH₂OH) | 62.95 |

| C8 (-CH₂Br) | 34.04 |

| C2 or C7 | 32.78 / 32.71 |

| C3, C4, C5, C6 | 29.23 / 28.73 / 28.09 / 25.65 |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Principal IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Description of Vibration | Functional Group |

| ~3330 (broad) | O-H stretch | Alcohol (-OH) |

| ~2930, ~2855 | C-H stretch | Alkane (-CH₂) |

| ~1465 | C-H bend | Alkane (-CH₂) |

| ~1058 | C-O stretch | Primary Alcohol |

| ~645, ~560 | C-Br stretch | Alkyl Bromide |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The data presented is for Electron Ionization (EI) Mass Spectrometry.[3]

Key Mass Spectrometry Data for this compound

| m/z | Interpretation | Notes |

| 208 / 210 | [M]⁺ (Molecular Ion) | Not typically observed in EI due to instability. |

| 190 / 192 | [M - H₂O]⁺ | Loss of water from the molecular ion. |

| 129 / 131 | [M - Br]⁺ or [C₈H₁₇O]⁺ | Loss of the bromine radical. |

| 111 / 113 | [C₄H₈Br]⁺ | Fragmentation of the carbon chain. |

| 55 | [C₄H₇]⁺ | Common alkyl fragment. |

Note: The presence of bromine (isotopes ⁷⁹Br and ⁸¹Br in ~1:1 ratio) results in characteristic M and M+2 ion clusters.

Experimental Protocols

The following are detailed methodologies for the acquisition of spectroscopic data for this compound, a liquid at room temperature.[4]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To acquire high-resolution ¹H and ¹³C NMR spectra.

Materials:

-

This compound sample

-

Deuterated chloroform (B151607) (CDCl₃)

-

5 mm NMR tubes

-

Pipettes

-

NMR spectrometer (e.g., 400 MHz)

Procedure:

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in about 0.6 mL of CDCl₃ in a clean, dry vial. Transfer the solution into a 5 mm NMR tube.[5]

-

Instrument Setup: Insert the NMR tube into the spectrometer's probe. Lock the spectrometer on the deuterium (B1214612) signal of the CDCl₃ and shim the magnetic field to optimize homogeneity.[5]

-

¹H NMR Acquisition: Set the spectral width to cover a range of 0-12 ppm. Use a standard 30° pulse sequence. Acquire 8 to 16 scans with a relaxation delay of 1-2 seconds.[5]

-

¹³C NMR Acquisition: Tune the probe to the ¹³C frequency. Set the spectral width to 0-220 ppm. Use a proton-decoupled pulse sequence. Acquire a sufficient number of scans (e.g., 128 or more) with a relaxation delay of 2-5 seconds to achieve a good signal-to-noise ratio.[5]

-

Data Processing: Apply Fourier transform to the acquired Free Induction Decays (FIDs). Phase the spectra and perform baseline correction. Calibrate the chemical shift scale using the residual solvent peak (CDCl₃: δH = 7.26 ppm, δC = 77.16 ppm). Integrate peaks for ¹H spectra and identify peak positions for both spectra.[5]

Infrared (IR) Spectroscopy

Objective: To obtain the infrared spectrum of liquid this compound.

Materials:

-

This compound sample

-

FTIR spectrometer

-

Salt plates (e.g., NaCl or KBr)

-

Pipette

-

Acetone (B3395972) (for cleaning)

Procedure:

-

Instrument Preparation: Record a background spectrum of the empty sample compartment to subtract contributions from atmospheric CO₂ and water vapor.

-

Sample Preparation: As this compound is a liquid, it can be analyzed as a "neat" sample. Place one to two drops of the liquid onto the surface of a clean, dry salt plate.[6][7] Carefully place a second salt plate on top to create a thin liquid film sandwiched between the plates.[6][8]

-

Data Acquisition: Place the salt plate assembly in the spectrometer's sample holder. Acquire the IR spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).

-

Data Processing and Cleaning: The resulting spectrum should show absorbance or transmittance as a function of wavenumber. After analysis, clean the salt plates thoroughly with dry acetone and return them to a desiccator.[6]

Mass Spectrometry (Electron Ionization)

Objective: To determine the mass-to-charge ratio of the molecular ion and its fragments.

Materials:

-

This compound sample

-

Gas Chromatograph-Mass Spectrometer (GC-MS) or a direct insertion probe

-

Helium (carrier gas for GC)

Procedure:

-

Sample Introduction: Introduce a small amount of the sample into the ion source. This can be done via injection into a GC, which separates the sample from any impurities before it enters the mass spectrometer, or directly using a heated probe if the sample is pure.[9][10]

-

Ionization: In the ion source, the vaporized sample molecules are bombarded with a beam of high-energy electrons (typically at 70 eV).[11][12][13] This process, known as electron impact (EI), ejects an electron from the molecule to form a radical cation (the molecular ion) and induces fragmentation.[11][12]

-

Mass Analysis: The positively charged ions are accelerated and guided into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge (m/z) ratio.[9]

-

Detection: A detector records the abundance of each ion at a specific m/z value, generating the mass spectrum.

-

Data Analysis: Analyze the spectrum to identify the molecular ion peak (if present) and major fragment ions. The isotopic pattern for bromine ([M]⁺ and [M+2]⁺ in a ~1:1 ratio) is a key diagnostic feature.[5]

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the structural elucidation of an organic compound like this compound using the spectroscopic techniques described.

Caption: Workflow for spectroscopic characterization of this compound.

References

- 1. This compound | 50816-19-8 [chemicalbook.com]

- 2. This compound synthesis - chemicalbook [chemicalbook.com]

- 3. This compound [webbook.nist.gov]

- 4. Page loading... [guidechem.com]

- 5. benchchem.com [benchchem.com]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. webassign.net [webassign.net]

- 8. Infrared spectroscopy - Wikipedia [en.wikipedia.org]

- 9. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]

- 10. Mass Spectrometry Tutorial (Dr. Kamel Harrata) | Chemical Instrumentation Facility [cif.iastate.edu]

- 11. Mass Spectrometry Ionization Methods [chemistry.emory.edu]

- 12. chromatographyonline.com [chromatographyonline.com]

- 13. Electron Ionization - Creative Proteomics [creative-proteomics.com]

13C NMR chemical shifts of 8-Bromo-1-octanol

An In-Depth Technical Guide to the 13C NMR Chemical Shifts of 8-Bromo-1-octanol

This technical guide provides a comprehensive overview of the 13C Nuclear Magnetic Resonance (NMR) spectroscopy data for this compound. It is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis. This document details the experimentally observed chemical shifts, provides a standard protocol for data acquisition, and illustrates the structural assignments through a logical relationship diagram.

13C NMR Spectral Data

The 13C NMR spectrum of this compound provides eight distinct signals, corresponding to the eight carbon atoms in its aliphatic chain. The chemical shifts are influenced by the electronegative bromine and oxygen atoms, which cause a downfield shift (to a higher ppm value) for adjacent carbons. This effect diminishes with increasing distance from the substituent.

The reported 13C NMR spectral data for this compound, recorded in deuterochloroform (CDCl3), is summarized in the table below.[1] The assignments have been made based on the known effects of the hydroxyl and bromo functional groups on the chemical shifts of adjacent carbon atoms.

Table 1: 13C NMR Chemical Shifts for this compound

| Carbon Atom | Chemical Shift (δ) in ppm | Assignment Rationale |

| C1 | 62.95 | Attached to the highly electronegative hydroxyl group, resulting in the most downfield shift among the sp3 carbons. |

| C2 | 32.71 | Beta to the hydroxyl group, showing a significant downfield shift. |

| C3 | 25.65 | Gamma to the hydroxyl group. |

| C4 | 29.23 | Methylene carbon in the middle of the chain. |

| C5 | 28.73 | Methylene carbon in the middle of the chain. |

| C6 | 28.09 | Gamma to the bromine atom. |

| C7 | 32.78 | Beta to the bromine atom, showing a significant downfield shift. |

| C8 | 34.04 | Attached to the electronegative bromine atom, resulting in a strong downfield shift. |

Solvent: CDCl3. The chemical shifts are referenced to the solvent peak at 77.16 ppm.

Experimental Protocol for 13C NMR Spectroscopy

The following section details a standard methodology for the acquisition of a proton-decoupled 13C NMR spectrum for a liquid sample such as this compound.

Sample Preparation

-

Approximately 50-100 mg of this compound is accurately weighed and dissolved in approximately 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl3).

-

The solution is transferred to a standard 5 mm NMR tube.

-

The NMR tube is capped and carefully inverted several times to ensure a homogenous solution.

NMR Instrument Parameters

A standard 400 MHz (or higher) NMR spectrometer is typically used for data acquisition. The following are representative instrument settings:

-

Observed Nucleus: 13C

-

Proton Decoupling: Broadband decoupling (e.g., Waltz-16) is applied during acquisition to simplify the spectrum to singlets for each carbon.

-

Pulse Program: A standard single-pulse experiment (e.g., zgpg30) is used.

-

Acquisition Time (d1): A relaxation delay of 2 seconds is set to allow for adequate relaxation of the carbon nuclei between pulses.

-

Number of Scans (ns): A sufficient number of scans (typically ranging from 128 to 1024) are co-added to achieve an adequate signal-to-noise ratio, owing to the low natural abundance of the 13C isotope.[2]

-

Spectral Width: A spectral width of approximately 240 ppm (e.g., -20 to 220 ppm) is used to ensure all carbon signals are captured.

-

Temperature: The experiment is conducted at a constant temperature, typically 298 K (25 °C).

Data Processing

-

The acquired Free Induction Decay (FID) is processed with an exponential multiplication (line broadening of 1-2 Hz) to improve the signal-to-noise ratio.

-

A Fourier Transform is applied to the processed FID to convert the time-domain data into the frequency-domain spectrum.

-

The resulting spectrum is phase-corrected manually.

-

The baseline of the spectrum is corrected to be flat.

-

The spectrum is calibrated by setting the CDCl3 solvent peak to its known chemical shift of 77.16 ppm.

-

Peak picking is performed to identify the chemical shifts of all signals.

Visualization of Structure and Chemical Shifts

The following diagram illustrates the logical relationship between each carbon atom in the this compound molecule and its corresponding 13C NMR chemical shift.

Figure 1: Structure of this compound with 13C NMR assignments.

Conclusion

The 13C NMR spectrum is an essential tool for the structural elucidation and purity assessment of this compound. The distinct chemical shifts observed for each of the eight carbon atoms are consistent with the known electronic effects of the hydroxyl and bromo substituents. The data and protocols presented in this guide provide a valuable resource for scientists and researchers working with this compound, facilitating its unambiguous identification and characterization in various applications.

References

The Bifunctional Nature of 8-Bromo-1-octanol: A Technical Guide for Researchers and Drug Development Professionals

An In-depth Technical Guide

Abstract

8-Bromo-1-octanol is a versatile bifunctional molecule that serves as a crucial building block in modern organic synthesis. Its unique structure, featuring a primary alcohol at one terminus and a reactive bromo group at the other, allows for selective chemical modifications at either end of its eight-carbon chain. This dual functionality makes it an invaluable intermediate in the synthesis of a wide array of complex molecules, including pharmaceuticals, agrochemicals, and specialized polymers. This technical guide provides an in-depth overview of the physicochemical properties, synthetic applications, and detailed experimental protocols involving this compound, tailored for researchers, scientists, and professionals in drug development.

Introduction

The strategic importance of this compound in chemical synthesis lies in its bifunctional nature. The terminal hydroxyl group is amenable to a range of reactions typical of primary alcohols, such as esterification, etherification, and oxidation. Concurrently, the terminal bromine atom acts as an excellent leaving group in nucleophilic substitution reactions, enabling the introduction of various functional groups.[1] This orthogonal reactivity allows for a high degree of control in multistep synthetic pathways.

In the pharmaceutical industry, this compound is a key intermediate for the synthesis of numerous Active Pharmaceutical Ingredients (APIs).[1] Its C8 chain can be incorporated into lipid-based drug delivery systems or integrated into complex molecules designed to interact with specific biological targets.[2] This guide will explore the practical applications of this compound, providing detailed experimental procedures and quantitative data to facilitate its use in research and development.

Physicochemical Properties

This compound is a colorless to pale yellow liquid at room temperature with a faint, characteristic odor.[3] It is sparingly soluble in water but miscible with many common organic solvents.[3] A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Chemical Formula | C₈H₁₇BrO | [3] |

| Molecular Weight | 209.12 g/mol | [3] |

| CAS Number | 50816-19-8 | [3] |

| Appearance | Colorless to pale yellow liquid | [3] |

| Density | 1.22 g/mL at 25 °C | [1] |

| Boiling Point | 79-80 °C at 0.07 mmHg | [1] |

| Refractive Index | n20/D 1.480 | [1] |

| Flash Point | >110 °C (>230 °F) | [1] |

| Solubility | Sparingly soluble in water; soluble in organic solvents | [3] |

The Bifunctional Reactivity of this compound

The utility of this compound stems from the differential reactivity of its two functional groups. This allows for a stepwise modification, where one group can be reacted while the other remains intact or is protected.

Reactions at the Bromo Terminus

The bromine atom serves as a good leaving group for SN2 reactions, allowing for the introduction of a variety of nucleophiles. A prime example is the synthesis of phosphonium (B103445) salts, which are precursors for Wittig reagents.

Reactions at the Hydroxyl Terminus

The primary alcohol can undergo various transformations, including esterification and etherification. To perform a subsequent reaction at the bromo-end without interference from the hydroxyl group, the latter can be protected, for example, as a benzyl (B1604629) ether.

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of this compound and its subsequent transformation into a biologically active molecule, showcasing its bifunctional nature.

Synthesis of this compound from 1,8-Octanediol (B150283)

This protocol describes the selective monobromination of 1,8-octanediol.

-

Reaction Scheme:

HO-(CH₂)₈-OH + HBr → Br-(CH₂)₈-OH + H₂O

-

Materials:

-

1,8-Octanediol (16 g, 110 mmol)

-

Toluene (B28343) (250 mL)

-

Hydrobromic acid (48% aqueous solution, 15.5 mL, 137 mmol, 1.25 eq.)

-

Distilled water

-

Brine

-

Anhydrous sodium sulfate

-

-

Procedure:

-

Dissolve 1,8-octanediol in toluene in a round-bottom flask equipped with a Dean-Stark apparatus.

-

Add the hydrobromic acid to the solution.

-

Heat the mixture to reflux and remove the water produced by the reaction via the Dean-Stark trap.

-

After 8 hours, cool the reaction mixture to room temperature.

-

Wash the mixture sequentially with distilled water (2x) and brine (1x).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield this compound.[4]

-

-

Results:

Synthesis of (Z/E)-8-Dodecenyl Acetate (B1210297) (Insect Pheromone)

This multi-step synthesis highlights the utility of this compound in the construction of a biologically active molecule.

-

Reaction Scheme:

Br-(CH₂)₈-OH + PPh₃ → [Ph₃P⁺-(CH₂)₈-OH]Br⁻

-

Materials:

-

This compound (1 kg, 4.78 mol)

-

Triphenylphosphine (1.89 kg, 7.17 mol)

-

Anhydrous ethanol (B145695) (2.5 L)

-

Toluene

-

-

Procedure:

-

In a reaction vessel, combine this compound, triphenylphosphine, and anhydrous ethanol.

-

Heat the mixture to reflux at 70-75 °C for 30 hours.

-

Remove the ethanol by distillation under atmospheric and then reduced pressure.

-

Wash the residue with toluene (3-4x). For each wash, add toluene, heat to 75-80 °C, allow the layers to separate, and decant the toluene layer.

-

Remove any low-boiling point substances from the lower layer by heating to 100 °C.

-

Cool the product to induce crystallization and then dry to obtain the phosphonium salt.[5]

-

-

Results:

-

Reaction Scheme:

[Ph₃P⁺-(CH₂)₈-OH]Br⁻ + CH₃(CH₂)₂CHO --(Base)--> (Z/E)-CH₃(CH₂)₂CH=CH(CH₂)₇OH + Ph₃PO

-

Materials:

-

8-Hydroxyoctyltriphenylphosphine salt

-

n-Butyraldehyde

-

Potassium carbonate (base)

-

18-crown-6 (B118740) (catalyst)

-

-

Procedure: The 8-hydroxyoctyltriphenylphosphine salt is reacted with n-butyraldehyde via a Wittig reaction using potassium carbonate as the base and 18-crown-6 as a catalyst to yield (Z/E)-8-dodecen-1-ol.[5] The specific conditions for this reaction are proprietary but follow the general principles of the Wittig reaction.

-

Reaction Scheme:

(Z/E)-CH₃(CH₂)₂CH=CH(CH₂)₇OH + (CH₃CO)₂O --(Pyridine)--> (Z/E)-CH₃(CH₂)₂CH=CH(CH₂)₇OCOCH₃

-

Materials:

-

(Z/E)-8-Dodecen-1-ol

-

Acetic anhydride (B1165640) or acetyl chloride

-

Pyridine (B92270) (solvent and base)

-

-

Procedure: (Z/E)-8-Dodecen-1-ol is dissolved in pyridine and reacted with acetic anhydride or acetyl chloride to produce the final product, (Z/E)-8-dodecenyl acetate.[5]

Data Presentation

Table 2: Summary of Synthetic Transformations of this compound

| Starting Material | Reagents | Product | Yield | Reference |

| 1,8-Octanediol | HBr, Toluene | This compound | Quantitative | [4] |

| This compound | PPh₃, Ethanol | 8-Hydroxyoctyltriphenylphosphine Salt | 90.3% | [5] |

| This compound | 1. PPh₃, Ethanol 2. n-Butyraldehyde, K₂CO₃, 18-crown-6 3. Acetic anhydride, Pyridine | (Z/E)-8-Dodecenyl Acetate | High (overall) | [5] |

Visualizations

Logical Relationship of this compound's Bifunctional Nature

Caption: Bifunctional reactivity of this compound.

Experimental Workflow for the Synthesis of (Z/E)-8-Dodecenyl Acetate

Caption: Synthesis of an insect pheromone from this compound.

Signaling Pathway of Insect Pheromone Reception

Caption: Pheromone signal transduction in insects.

Conclusion

This compound is a highly valuable and versatile bifunctional reagent in organic synthesis. Its distinct reactive sites allow for controlled, sequential modifications, making it an ideal precursor for complex molecules in the pharmaceutical and agrochemical industries. The detailed protocols and data presented in this guide are intended to serve as a practical resource for scientists and researchers, facilitating the efficient and strategic use of this compound in their synthetic endeavors. The successful synthesis of the insect pheromone (Z/E)-8-dodecenyl acetate serves as a compelling case study of its utility in constructing biologically active compounds.

References

Navigating the Safe Handling of 8-Bromo-1-octanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive safety and handling precautions for 8-Bromo-1-octanol, a key intermediate in various chemical syntheses. Adherence to these guidelines is crucial to ensure a safe laboratory environment and minimize potential risks associated with the handling of this compound.

Core Safety and Hazard Information

This compound is a colorless to light yellow liquid.[1] While not classified as a dangerous substance according to GHS (Globally Harmonized System of Classification and Labelling of Chemicals), it may pose moderate health risks.[1][2] Potential hazards include irritation to the skin, eyes, and respiratory tract upon contact or inhalation.[1][3] Ingestion may also be harmful.[2] It is crucial to note that the chemical, physical, and toxicological properties of this compound have not been thoroughly investigated.[2]

Quantitative Data Summary

For ease of reference and comparison, the key physical and chemical properties of this compound are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C8H17BrO | [1][4][5] |

| Molecular Weight | 209.12 g/mol | [5] |

| Appearance | Colorless to light yellow, clear liquid | [1][2] |

| Boiling Point | 79 - 80 °C at 0.07 mmHg | [6] |

| 105-106 °C at 5 mmHg | [6] | |

| 125-126 °C at 2 mmHg | [6] | |

| Density | 1.22 g/mL at 25 °C | [4][6] |

| Flash Point | 110 °C (230 °F) - closed cup | [2][6] |

| Refractive Index | n20/D 1.480 | [6] |

| Storage Temperature | 2 - 8 °C | [2][6] |

Experimental Protocols: Safe Handling and Emergency Procedures

Strict adherence to established protocols is paramount when working with this compound to mitigate exposure and ensure laboratory safety.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense. The following should be worn at all times when handling this compound:

-

Eye Protection: Safety glasses or goggles are mandatory to prevent eye contact.[2]

-

Hand Protection: Protective gloves should be used, especially for prolonged or repeated contact.[2]

-

Respiratory Protection: While not generally required, for nuisance exposures, a type OV/AG (US) or type ABEK (EU EN 14387) respirator cartridge should be used.[2] Respirators and their components must be tested and approved under appropriate government standards such as NIOSH (US) or CEN (EU).[2]

-

Skin Protection: Wear appropriate protective clothing to prevent skin contact.[3]

Handling and Storage

-

Handling: Avoid breathing vapors, mist, or gas.[2] Do not get in eyes, on skin, or on clothing.[3] Wash hands and any exposed skin thoroughly after handling.[3] Use only in a well-ventilated area or outdoors.[3]

-

Storage: Store in a cool, dry, and well-ventilated place.[2] Keep the container tightly closed.[2] Containers that have been opened must be carefully resealed and kept upright to prevent leakage.[2] The recommended storage temperature is 2 - 8 °C.[2][6]

Accidental Release Measures

In the event of a spill, the following steps should be taken:

-

Personal Precautions: Ensure adequate ventilation and wear appropriate personal protective equipment.[3] Avoid breathing vapors.[2]

-

Environmental Precautions: Prevent the product from entering drains.[2]

-

Containment and Cleaning Up: Soak up the spill with an inert absorbent material.[3] Collect the material and place it in a suitable, closed container for disposal.[2][3]

First Aid Measures

In case of exposure, immediate action is critical:

-

Inhalation: Move the person to fresh air.[2] If breathing is difficult, give oxygen. If not breathing, give artificial respiration.[7] Call a physician if you feel unwell.[3]

-

Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes.[2][3] If skin irritation occurs or persists, get medical advice/attention.[3] Take off contaminated clothing and wash it before reuse.[3]

-

Eye Contact: Rinse cautiously with water for several minutes.[3] Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes.[3] If eye irritation persists, get medical advice/attention.[3]

-

Ingestion: Rinse mouth with water.[2] Never give anything by mouth to an unconscious person.[2] Do NOT induce vomiting.[7]

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[2]

-

Protective Equipment: Wear self-contained breathing apparatus (SCBA) for firefighting if necessary.[2]

-

Hazardous Combustion Products: Under fire conditions, hazardous decomposition products such as carbon oxides and hydrogen bromide gas can be formed.[2]

Visualizing Safety Protocols

To further clarify the safety and handling procedures, the following diagrams illustrate key logical relationships and experimental workflows.

References

8-Bromo-1-octanol: A Comprehensive Technical Guide for Researchers

This in-depth technical guide provides a comprehensive overview of 8-Bromo-1-octanol, a key intermediate in organic synthesis, particularly within the pharmaceutical and chemical industries.[1] This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical and physical properties, safety protocols, and experimental procedures.

Chemical and Physical Properties

This compound is an organic halogenated compound and a primary alcohol with the chemical formula C8H17BrO.[1] At room temperature, it appears as a colorless to pale yellow liquid with a faint, characteristic odor.[1] Its structure, featuring a terminal bromine atom and a primary hydroxyl group, makes it a versatile bifunctional molecule in synthetic chemistry.[2]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C8H17BrO | [2][3][4] |

| Molar Mass | 209.12 g/mol | [2][3][4][5] |

| CAS Number | 50816-19-8 | [1][5] |

| Appearance | Colorless to yellow to orange clear liquid | [1][6] |

| Density | 1.22 g/mL at 25 °C | [2][3][5][7][8] |

| Boiling Point | 79-80 °C at 0.07 mmHg | [3][5][7][8] |

| Flash Point | 110 °C (230 °F) - closed cup | [5][8] |

| Refractive Index | n20/D 1.480 | [3][5][7][8] |

| Solubility | Sparingly soluble in water; soluble in many common organic solvents like ethanol, acetone, and ether. | [1] |

| Storage Temperature | 2-8°C | [5][8] |

Safety and Hazard Information

This compound is classified as a hazardous substance. It is crucial to handle this chemical with appropriate safety precautions in a laboratory or industrial setting.

Table 2: GHS Hazard Classification for this compound

| Hazard Class | Category | Hazard Statement |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | 2 | H319: Causes serious eye irritation |

| Specific target organ toxicity (single exposure) | 3 | H335: May cause respiratory irritation |

| Acute toxicity, oral | 4 | H302: Harmful if swallowed |

Precautionary Measures and Personal Protective Equipment (PPE)

When handling this compound, it is imperative to use appropriate personal protective equipment to minimize exposure.[1]

Table 3: Recommended Personal Protective Equipment (PPE)

| Type | Specification |

| Eye/Face Protection | Safety glasses with side-shields or goggles.[6] |

| Skin Protection | Chemical resistant gloves (e.g., nitrile rubber). |

| Respiratory Protection | Use in a well-ventilated area. If vapors are expected to be high, use a respirator with an appropriate cartridge. |

| Body Protection | Laboratory coat. |

First Aid Measures

In case of exposure to this compound, immediate first aid is crucial.

Table 4: First Aid Procedures for this compound Exposure

| Exposure Route | First Aid Procedure |

| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration.[6] |

| Skin Contact | Wash off with soap and plenty of water.[6] |

| Eye Contact | Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.[9] |

| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water.[6] |

A logical workflow for handling emergencies is depicted below.

Caption: First aid procedures following exposure to this compound.

Experimental Protocols

Synthesis of this compound from 1,8-octanediol (B150283)

A common method for the synthesis of this compound is from 1,8-octanediol using hydrobromic acid.[7][10]

Materials:

-

1,8-octanediol (110 mmol, 16 g)

-

Toluene (B28343) (250 ml)

-

Hydrobromic acid (48% aqueous solution, 137 mmol, 15.5 ml)

-

Anhydrous sodium sulfate

-

Distilled water

-

Brine

Procedure:

-

Dissolve 16 g (110 mmol) of 1,8-octanediol in 250 ml of toluene in a round-bottom flask.

-

Add 15.5 ml of 48% hydrobromic acid (137 mmol) to the solution.

-

Connect the flask to a Dean-Stark apparatus and reflux the mixture for 8 hours to remove the water produced during the reaction.[7][10]

-

After 8 hours, cool the reaction mixture to room temperature.

-

Wash the mixture sequentially with two portions of distilled water and one portion of brine.[7][10]

-

Filter the mixture and evaporate the solvent to obtain this compound. The product is obtained in quantitative yield.[7][10]

The following diagram illustrates the synthesis workflow.

Caption: Workflow for the synthesis of this compound.

Handling and Storage

Proper handling and storage are essential to maintain the stability and safety of this compound.

Handling:

-

Avoid contact with skin and eyes.[3]

-

Avoid inhalation of vapor or mist.[6]

-

Use only in well-ventilated areas.[9]

-

Keep away from incompatible materials such as strong oxidizing agents, amines, and strong bases.[9]

Storage:

-

Store in a cool place.[6]

-

Keep the container tightly closed in a dry and well-ventilated place.[6]

-

Containers that are opened must be carefully resealed and kept upright to prevent leakage.[6]

-

Recommended storage temperature is 2-8 °C.[6]

The general workflow for safe handling is outlined below.

Caption: General workflow for the safe handling of this compound.

Toxicological and Ecological Information

The toxicological properties of this compound have not been fully investigated.[9] However, it is known to be harmful if swallowed and causes skin, eye, and respiratory irritation.[4][9] There is no conclusive evidence linking this specific compound to carcinogenicity, but it should be handled with care.[1]

Ecological information is also limited. It is advised not to empty this chemical into drains and to prevent its release into the environment.[6][9]

Applications in Research and Development

This compound is a valuable intermediate in organic synthesis. It is used in the preparation of surfactants, polymers, and biologically active molecules.[1] Its bifunctional nature allows the bromine atom to serve as a leaving group for substitution reactions, while the hydroxyl group can undergo various transformations. It has been used in the synthesis of pharmaceutical compounds such as (E)-10-hydroxy-2-decenoic acid (royal jelly acid) and 8-phenylselanyl-octan-1-ol.[2][7]

References

- 1. Page loading... [wap.guidechem.com]

- 2. This compound | 50816-19-8 | Benchchem [benchchem.com]

- 3. chembk.com [chembk.com]

- 4. 1-Octanol, 8-bromo- | C8H17BrO | CID 162607 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound 95 50816-19-8 [sigmaaldrich.com]

- 6. file1.lookchem.com [file1.lookchem.com]

- 7. This compound | 50816-19-8 [chemicalbook.com]

- 8. 8-溴-1-辛醇 95% | Sigma-Aldrich [sigmaaldrich.com]

- 9. fishersci.com [fishersci.com]

- 10. This compound synthesis - chemicalbook [chemicalbook.com]

The Bifunctional Workhorse: A Technical Guide to the C-Br Bond Reactivity of 8-Bromo-1-octanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

8-Bromo-1-octanol is a bifunctional linear-chain molecule that serves as a crucial building block in modern organic synthesis. Its value lies in the orthogonal reactivity of its two functional groups: a terminal primary alcohol and a primary alkyl bromide. This guide provides an in-depth technical examination of the reactivity of the carbon-bromine (C-Br) bond, a cornerstone of this molecule's synthetic utility. We will explore the key factors governing its reactivity, detail common transformations, provide specific experimental protocols, and present quantitative data to inform synthetic planning. This document is intended to be a comprehensive resource for researchers leveraging this compound in the development of novel pharmaceuticals and other bioactive molecules.

Core Concepts of C-Br Bond Reactivity

The reactivity of the C-Br bond in this compound is primarily dictated by the principles of nucleophilic substitution, specifically the S(_N)2 mechanism. As a primary alkyl halide, the carbon bearing the bromine atom is relatively unhindered, making it an excellent substrate for backside attack by a wide range of nucleophiles.[1]

Several key factors influence the rate and outcome of these reactions:

-

Carbon-Halogen Bond Strength: The C-Br bond is weaker than C-Cl and C-F bonds, making bromide a better leaving group and contributing to a faster reaction rate compared to its chlorinated and fluorinated analogs. The general order of reactivity for alkyl halides is R-I > R-Br > R-Cl > R-F.

-

Steric Hindrance: The linear nature of the octyl chain in this compound minimizes steric hindrance at the electrophilic carbon, favoring the S(N)2 pathway over elimination (E2) reactions, especially with good nucleophiles that are not excessively bulky.

-

Nucleophile Strength and Concentration: Stronger nucleophiles lead to faster S(_N)2 reaction rates. Increased nucleophile concentration also enhances the reaction rate as it is a bimolecular process.

-

Solvent: Polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and acetone (B3395972) are ideal for S(_N)2 reactions. They solvate the cation of the nucleophilic salt while leaving the anionic nucleophile relatively "naked" and more reactive.[1]

-

Temperature: Higher temperatures can favor the competing E2 elimination pathway, although with a primary substrate like this compound, substitution is generally the major pathway under typical conditions.[2]

Key Synthetic Transformations of the C-Br Bond

The C-Br bond in this compound is a versatile handle for introducing a variety of functional groups. This section details some of the most common and synthetically useful transformations.

Williamson Ether Synthesis

The Williamson ether synthesis is a robust method for forming ethers via an S(_N)2 reaction between an alkoxide and an alkyl halide. This compound is an excellent substrate for this reaction, allowing for the introduction of an eight-carbon chain with a terminal hydroxyl group.

Caption: Williamson Ether Synthesis Pathway.

Synthesis of Amines

This compound can be converted to the corresponding primary amine, 8-amino-1-octanol, through a two-step sequence involving the formation of an alkyl azide (B81097) followed by reduction. This method is often preferred over direct amination with ammonia, which can lead to over-alkylation and a mixture of primary, secondary, and tertiary amines.

Caption: Synthesis of 8-Amino-1-octanol.

Grignard Reagent Formation and Reaction

The formation of a Grignard reagent from this compound presents a challenge due to the presence of the acidic hydroxyl proton, which would quench the highly basic Grignard reagent. Therefore, protection of the alcohol is a mandatory first step. Silyl ethers, such as tert-butyldimethylsilyl (TBDMS) ether, are commonly used protecting groups as they are stable to the basic conditions of Grignard reagent formation and reaction but can be easily removed under acidic conditions or with a fluoride (B91410) source.[3][4]

Caption: Grignard Reaction Logical Workflow.

Quantitative Data on C-Br Bond Reactivity

The following table summarizes quantitative data for several key nucleophilic substitution reactions of this compound. This data is essential for comparing the efficacy of different synthetic routes.

| Nucleophile | Reagent(s) | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) | Reference(s) |

| Azide | NaN₃ | DMF | 85 | 12 | 8-Azido-1-octanol | 92 | [5] |

| Phthalimide | Potassium Phthalimide | DMF | Not specified | 2 | N-(8-hydroxyoctyl)phthalimide | Not specified | [5] |

| Phenylselanyl | (PhSe)₂, NaBH₄ | Ethanol | Ambient | Not specified | 8-(Phenylselanyl)octan-1-ol | ~96 | [6][7] |

Detailed Experimental Protocols

Synthesis of 8-Azido-1-octanol

This protocol details the conversion of this compound to 8-azido-1-octanol, a key intermediate for the synthesis of 8-amino-1-octanol.

Materials:

-

This compound (1.0 g, 4.8 mmol)

-

Sodium azide (NaN₃, 0.94 g, 14.4 mmol)

-

Dimethylformamide (DMF), 10 mL

-

Sodium hydroxide (B78521) (NaOH), 200 mg

-

Diethyl ether

-

Water

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

Procedure:

-

To a solution of this compound (1.0 g, 4.8 mmol) in 10 mL of DMF, add sodium azide (0.94 g, 14.4 mmol).

-

Stir the reaction mixture at 85°C for 12 hours.

-

After cooling the reaction mixture to room temperature, add 200 mg of sodium hydroxide and stir for 10 minutes.

-

Add diethyl ether and water to the reaction vessel.

-

Perform a liquid-liquid extraction. Collect the organic layer, dry it over anhydrous Na₂SO₄, and evaporate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel using an 8% MeOH/DCM mixture as the eluent to obtain 8-azido-1-octanol.[5]

Expected Yield: 92%[5]

Williamson Ether Synthesis: General Protocol for Unactivated Alcohols

This protocol provides a general method for the O-alkylation of unactivated alcohols with this compound.

Materials:

-

Alcohol derivative (1 eq.)

-

Sodium hydride (NaH, 1.2 eq.)

-

This compound (1 eq.)

-

Anhydrous Tetrahydrofuran (THF)

-

6N HCl

-

Dichloromethane (DCM) or Methyl tert-butyl ether (MTBE)

-

Water

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a suspension of NaH (1.2 eq.) in THF, add the alcohol derivative (1 eq.) at 0°C and stir for 1-2 hours.

-

Add a solution of this compound (1 eq.) in THF at 0°C and stir for 4 hours. If the reaction does not proceed, allow it to warm to room temperature and stir for an additional 2 hours.

-

Monitor the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, acidify the reaction mixture with 6N HCl and extract twice with DCM or MTBE.

-

Wash the combined organic layers successively with water and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

Protection of the Hydroxyl Group as a TBDMS Ether

This protocol is a prerequisite for performing a Grignard reaction with this compound.

Materials:

-

This compound

-

tert-Butyldimethylsilyl chloride (TBDMSCl)

-

Anhydrous solvent (e.g., Dichloromethane, DMF)

Procedure:

-

Dissolve this compound in the anhydrous solvent.

-

Add imidazole or triethylamine (typically 1.1-1.5 equivalents).

-

Add TBDMSCl (typically 1.1-1.5 equivalents) portion-wise, maintaining the temperature at 0°C or room temperature depending on the scale and substrate.

-

Stir the reaction mixture until completion, as monitored by TLC.

-

Perform an aqueous workup, washing with water and brine.

-

Extract the product with an organic solvent (e.g., diethyl ether, ethyl acetate).

-

Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

-

Purify the resulting 8-bromo-1-(tert-butyldimethylsilyloxy)octane by column chromatography if necessary.

Competition Between Substitution (S(_N)2) and Elimination (E2)

While S(_N)2 reactions are predominant for primary alkyl halides like this compound, the E2 mechanism can be a competing pathway, especially under certain conditions.

-

Base Strength and Steric Hindrance: Strong, sterically hindered bases (e.g., potassium tert-butoxide) favor E2 elimination. However, most common nucleophiles used in the reactions described above (e.g., azide, alkoxides from primary alcohols) are not significantly hindered and will primarily act as nucleophiles.

-